molecular formula C23H32ClNO5 B1679394 Ritobegron ethyl hydrochloride CAS No. 476333-91-2

Ritobegron ethyl hydrochloride

Cat. No. B1679394
M. Wt: 438 g/mol
InChI Key: SDZAMDXEQUMDBE-DQFHVVJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ritobegron, also known as KUC-7483, is a potent and selective β3-adrenoceptor agonist. Ritobegron displayed potent and selective β(3)-AR agonistic activity toward transfected human β-AR and exhibited a high selectivity for the bladder versus other organs in rats. Ritobegron decreased intravesical pressure with minimal effects on the cardiovascular system in anesthetized rats. Ritobegron shows promise as a potential agent for the treatment of overactive bladder.

properties

CAS RN

476333-91-2

Product Name

Ritobegron ethyl hydrochloride

Molecular Formula

C23H32ClNO5

Molecular Weight

438 g/mol

IUPAC Name

ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate;hydrochloride

InChI

InChI=1S/C23H31NO5.ClH/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18;/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3;1H/t17-,23-;/m0./s1

InChI Key

SDZAMDXEQUMDBE-DQFHVVJASA-N

Isomeric SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O)C.Cl

SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl

Appearance

Solid powder

Other CAS RN

476333-91-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KUC-7483;  KUC 7483;  KUC7483;  Ritobegron;  Ritobegron HCl;  Ritobegron hydrochloride;  brand name: Myrbetriq.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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